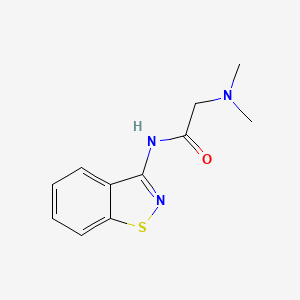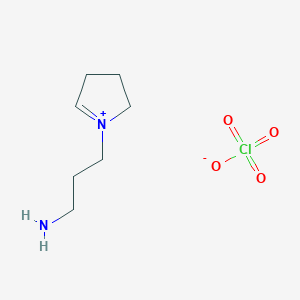
N-1,2-Benzothiazol-3-yl-N~2~,N~2~-dimethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a benzisothiazole ring, which is known for its biological activity, and a dimethylaminoacetamide group, which contributes to its chemical reactivity and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide typically involves the reaction of 1,2-benzisothiazol-3-amine with 2-chloro-N,N-dimethylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis process.
化学反応の分析
Types of Reactions
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzisothiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the dimethylamino group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzisothiazole derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent, given its ability to interact with various biological targets.
Industry: In industrial applications, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The benzisothiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The dimethylaminoacetamide group enhances the compound’s solubility and facilitates its transport across cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide can be compared with other benzisothiazole derivatives, such as:
1,2-Benzisothiazol-3-amine: Lacks the dimethylaminoacetamide group, resulting in different solubility and reactivity profiles.
N-(1,2-Benzisothiazol-3-yl)-2-(methylamino)acetamide: Similar structure but with a methylamino group instead of a dimethylamino group, leading to different biological activity and chemical properties.
N-(1,2-Benzisothiazol-3-yl)-2-(ethylamino)acetamide: Features an ethylamino group, which affects its interaction with biological targets and its overall chemical behavior.
The uniqueness of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide lies in its specific combination of the benzisothiazole ring and the dimethylaminoacetamide group, which together confer distinct chemical and biological properties that are not observed in other similar compounds.
特性
CAS番号 |
109382-08-3 |
|---|---|
分子式 |
C11H13N3OS |
分子量 |
235.31 g/mol |
IUPAC名 |
N-(1,2-benzothiazol-3-yl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C11H13N3OS/c1-14(2)7-10(15)12-11-8-5-3-4-6-9(8)16-13-11/h3-6H,7H2,1-2H3,(H,12,13,15) |
InChIキー |
PHPMRCJBTUFSDD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=O)NC1=NSC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)

![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)


![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)


![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
